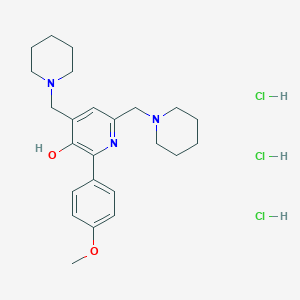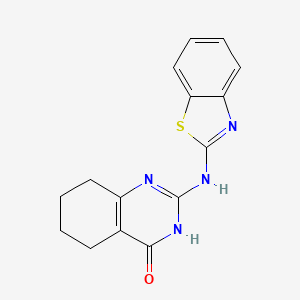
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with methoxyphenyl and piperidinylmethyl groups, making it a molecule of interest for its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Introduction of Piperidinylmethyl Groups: The piperidinylmethyl groups can be added through a nucleophilic substitution reaction, where piperidine reacts with a halomethylpyridine derivative.
Final Purification and Conversion to Trihydrochloride Salt: The final compound is purified using chromatographic techniques and converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidinylmethyl groups, potentially yielding reduced or hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Hydrogenated pyridine derivatives and reduced piperidinylmethyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Used as a probe to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenyl)-4,6-bis(morpholin-1-ylmethyl)pyridin-3-ol
- 2-(4-Methoxyphenyl)-4,6-bis(pyrrolidin-1-ylmethyl)pyridin-3-ol
- 2-(4-Methoxyphenyl)-4,6-bis(azepan-1-ylmethyl)pyridin-3-ol
Uniqueness
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride is unique due to the presence of piperidinylmethyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substituents.
属性
IUPAC Name |
2-(4-methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.3ClH/c1-29-22-10-8-19(9-11-22)23-24(28)20(17-26-12-4-2-5-13-26)16-21(25-23)18-27-14-6-3-7-15-27;;;/h8-11,16,28H,2-7,12-15,17-18H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNCHXDEZMDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CC(=N2)CN3CCCCC3)CN4CCCCC4)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(E)-1-[3-acetyloxy-10,13-dimethyl-16-(nitromethyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethylideneamino] propanoate](/img/structure/B5960108.png)
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5960114.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-biphenylylmethyl)-2-piperazinone](/img/structure/B5960125.png)
![1-(1,4-dithiepan-6-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5960141.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5960145.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5960152.png)
![N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5960154.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B5960165.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5960172.png)

![2-(2-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5960181.png)
![N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5960195.png)
![5-[(isopropyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B5960214.png)
